Kanokoside D
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Overview
Description
Kanokoside D is an organic compound belonging to the class of terpene glycosides. These compounds are characterized by a carbohydrate moiety glycosidically bound to a terpene backbone. This compound has a molecular formula of C27H44O16 and a molecular weight of 624.6287 . It is primarily used in scientific research related to life sciences .
Preparation Methods
The preparation methods for Kanokoside D are not extensively documented in the literature. it is known that the compound can be synthesized through organic synthesis techniques involving the glycosidic linkage of a carbohydrate moiety to a terpene backbone .
Chemical Reactions Analysis
Kanokoside D undergoes various chemical reactions typical of terpene glycosides. These reactions include:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kanokoside D has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of terpene glycosides.
Medicine: The compound is investigated for its potential anti-inflammatory and therapeutic properties.
Mechanism of Action
The mechanism of action of Kanokoside D involves its interaction with specific molecular targets and pathways. As a terpene glycoside, it may exert its effects by modulating signaling pathways related to inflammation and cellular defense mechanisms . The exact molecular targets and pathways are still under investigation, but it is believed to influence the activity of enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Kanokoside D can be compared with other terpene glycosides, such as Kanokoside A and Kanokoside C . These compounds share a similar terpene backbone but differ in their carbohydrate moieties and specific functional groups. The uniqueness of this compound lies in its specific glycosidic linkage and the resulting biological activities. Other similar compounds include various iridoid glycosides and other terpene glycosides .
Properties
CAS No. |
64703-88-4 |
---|---|
Molecular Formula |
C27H44O16 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H44O16/c1-10(2)3-17(31)43-25-18-12(4-14(30)13(18)5-28)11(7-38-25)8-39-26-24(37)22(35)20(33)16(42-26)9-40-27-23(36)21(34)19(32)15(6-29)41-27/h7,10,12-16,18-30,32-37H,3-6,8-9H2,1-2H3/t12-,13-,14+,15-,16-,18+,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1 |
InChI Key |
AKTRFOPOAKDICT-GHHIWPQQSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@H]2CO)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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